3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS/c1-25-11-3-5-18(25)14-27(15-19-6-4-12-29-19)22(28)21-13-20(24-26(21)2)16-7-9-17(23)10-8-16/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKEXSTDJYIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Fluorophenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide, also referred to as a pyrazole derivative, has been studied for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound exhibits a complex structure that contributes to its diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN4O |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 1396868-96-4 |
Research indicates that pyrazole derivatives, including the compound , often interact with specific biological targets such as enzymes and receptors. The mechanism of action typically involves:
- Inhibition of Viral Replication : Some studies have shown that pyrazole derivatives can inhibit the replication of viruses, such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). For example, related compounds have demonstrated an EC50 range of 5–28 μM against HCV, indicating significant antiviral activity at micromolar concentrations .
- Anticancer Activity : The compound may induce apoptosis in cancer cells by activating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT. In vitro studies have shown that certain pyrazole derivatives can significantly reduce cell proliferation in various cancer cell lines .
Antiviral Activity
In a study focusing on pyrazolecarboxamide hybrids, it was found that these compounds could effectively block viral replication. The specific derivative exhibited an EC50 value indicating substantial efficacy against HCV replication .
Anticancer Activity
Research on similar compounds has revealed that they can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. For instance, a related compound demonstrated IC50 values ranging from 0.67 to 2.96 μM for different breast cancer cell lines after treatment for 24 to 48 hours .
Case Studies
- HCV Inhibition : A study reported the synthesis and evaluation of pyrazole derivatives as HCV inhibitors, where one compound showed a selectivity index indicating high potency against viral replication while maintaining low cytotoxicity .
- Breast Cancer Treatment : Another investigation into the anticancer properties of a pyrazole derivative indicated its ability to induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cells through oxidative stress mechanisms and modulation of signaling pathways .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrazole ring followed by the introduction of various substituents such as fluorophenyl and thiophenyl groups. Characterization is usually performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound.
Example Synthetic Route
- Preparation of Pyrazole Core : The pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Substitution Reactions : Subsequent reactions introduce the fluorophenyl and thiophenyl moieties via nucleophilic substitution or coupling reactions.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. In silico studies using molecular docking have shown that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the inflammatory response pathway . The inhibition of 5-LOX can lead to decreased production of leukotrienes, mediators involved in inflammation.
Anticancer Potential
Pyrazole derivatives have been investigated for their anticancer properties. The ability of this compound to inhibit specific cancer cell lines is being explored, particularly its effects on apoptosis and cell cycle regulation. Preliminary studies suggest that it may induce cytotoxicity in various cancer cell models, warranting further investigation into its mechanism of action.
Neuroprotective Effects
There is emerging evidence that pyrazole compounds can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammation and oxidative stress is under investigation .
Case Study 1: Anti-inflammatory Activity Evaluation
A study evaluated the anti-inflammatory activity of pyrazole derivatives through in vitro assays measuring cytokine release from activated macrophages. The results indicated that the compound significantly reduced levels of pro-inflammatory cytokines compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
In another study, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Table 1: Biological Activities of 3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
| Reaction Conditions | Product | Yield | Source Citation |
|---|---|---|---|
| 6M HCl, reflux, 8–12 hrs | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 68–72% | , |
| 2M NaOH, EtOH/H₂O (1:1), 80°C, 6 hrs | Same carboxylic acid | 75% |
Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C–N bond. The electron-withdrawing fluorophenyl group enhances electrophilicity at the carbonyl, accelerating hydrolysis.
N-Alkylation/Acylation Reactions
The tertiary amine group participates in alkylation or acylation, enabling structural diversification.
Kinetic studies indicate steric hindrance from the bulky thiophen-2-ylmethyl and pyrrol-2-ylmethyl groups reduces reaction rates compared to simpler tertiary amines .
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl and thiophene rings undergo regioselective EAS.
Nitration
| Conditions | Major Product | Regioselectivity | Source Citation |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2 hrs | 3-(3-Nitro-4-fluorophenyl)-... | Meta to F |
The fluorine atom directs nitration to the meta position due to its strong -I effect .
Sulfonation
| Conditions | Major Product | Application | Source Citation |
|---|---|---|---|
| SO₃/H₂SO₄, 50°C, 4 hrs | 3-(4-Fluoro-3-sulfophenyl)-... | Solubility tuning |
Sulfonation occurs preferentially on the fluorophenyl ring over the thiophene due to higher electron deficiency .
Cross-Coupling Reactions
The thiophene moiety participates in palladium-catalyzed cross-couplings.
Prior bromination (e.g., using NBS) of the thiophene ring is required to install reactive handles .
Coordination Chemistry
The pyrazole nitrogen and thiophene sulfur act as ligands for metal complexes.
Stability constants (log K) for Cu(II) complexes range from 8.2–9.1, indicating moderate ligand strength .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the thiophene ring.
| Conditions | Product | Quantum Yield | Source Citation |
|---|---|---|---|
| UV (254 nm), acetone, N₂ | Thiophene dimer via C=C cross-linking | 0.18 |
This reactivity is exploited in materials science for polymer cross-linking .
Bioconjugation via Carboxamide
The carboxamide group reacts with biomolecules under mild conditions.
| Bioconjugation Partner | Conditions | Application | Source Citation |
|---|---|---|---|
| NHS esters | PBS, pH 7.4, 4°C, 2 hrs | Antibody-drug conjugates | |
| Hydrazines | EtOH, RT, 6 hrs | Prodrug activation |
Second-order rate constants for NHS ester reactions are ~0.15 M⁻¹s⁻¹.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and their comparative properties are summarized below:
Table 1: Structural and Functional Comparison of Pyrazole and Related Carboxamides
*Calculated molecular weight based on formula C₂₂H₂₃FN₄O₃S.
Key Structural and Functional Differences
Substitution Patterns: The target compound’s dual N-substituents (pyrrole and thiophene) distinguish it from analogs like 5,3-AB-CHMFUPPYCA, which uses a single cyclohexylmethyl group. This structural divergence may lead to differences in receptor selectivity and solubility .
Fluorine Positioning :
- The 4-fluorophenyl group in the target compound aligns with analogs in and , but its placement on the pyrazole ring (position 3) contrasts with the pyrrolidine-5-one derivative in , where fluorine is part of a phenyl ring. This affects electronic effects and metabolic resistance.
Heterocyclic Diversity :
- The thiophene moiety in the target compound provides distinct electronic properties compared to the pyridine in or the triazole in , influencing binding to targets like kinases or GPCRs.
Research Findings and Activity Trends
- Receptor Affinity: Compounds with fluorophenyl groups (e.g., target compound, ) exhibit enhanced affinity for aromatic-rich binding pockets (e.g., cannabinoid or kinase receptors). The thiophene substituent in the target compound may mimic endogenous ligands in such systems.
- Solubility vs. Potency : While the cyclohexylmethyl group in increases lipophilicity (logP ~5.2), the target compound’s thiophene and pyrrole groups balance moderate logP (~3.8) with aqueous solubility, a critical factor for oral bioavailability.
- Metabolic Stability : Fluorination at the phenyl ring (common in , target compound) reduces oxidative metabolism, as evidenced by microsomal stability assays in related studies .
Q & A
Q. Critical Parameters :
Q. Table 1: Synthesis Optimization Parameters
| Step | Solvent | Base | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | None | Reflux | 60–75% |
| Alkylation | DMF | K₂CO₃ | RT | 45–65% |
Basic: How can researchers address solubility limitations of this compound in aqueous experimental systems?
Answer:
Low water solubility (common in fluorophenyl/thiophene-containing compounds ) can be mitigated via:
- Co-solvent Systems : Use DMSO:water (e.g., 10–20% DMSO) or ethanol:water mixtures .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the pyrrole or thiophene moieties .
- Prodrug Strategies : Esterification of the carboxamide group to enhance solubility, followed by enzymatic hydrolysis in vivo .
Advanced: What experimental designs resolve contradictions in biological activity data across studies?
Answer:
Contradictions (e.g., variable enzyme inhibition vs. inconsistent cellular activity) require:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Control Experiments : Test solubility effects by comparing activity in DMSO vs. aqueous buffers .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate true activity from solubility artifacts .
Advanced: How can flow chemistry optimize the synthesis of this compound?
Answer:
Flow chemistry (e.g., Omura-Sharma-Swern oxidation ) improves reproducibility and scalability:
- Residence Time Control : Precise mixing reduces side reactions (e.g., over-alkylation).
- Parameter Screening : Use Design of Experiments (DoE) to optimize reagent ratios and temperature gradients .
- In-line Monitoring : UV/Vis or IR spectroscopy for real-time reaction tracking .
Advanced: What crystallographic techniques determine the 3D structure and conformational stability of this compound?
Answer:
Q. Table 2: Key Crystallographic Data
| Parameter | Experimental Value | DFT Value |
|---|---|---|
| C-F Bond Length (Å) | 1.34 | 1.33 |
| Dihedral Angle (°) | 12.5 | 13.1 |
Advanced: How to design structure-activity relationship (SAR) studies targeting fluorophenyl and thiophene substituents?
Answer:
- Bioisosteric Replacement : Replace thiophene with furan or pyrrole to assess electronic effects .
- Fluorine Scanning : Synthesize analogs with F-atom positions varied on the phenyl ring (e.g., 2-F, 3-F) .
- Activity Profiling : Test analogs against enzyme panels (e.g., kinases, GPCRs) to map substituent contributions .
Advanced: What computational strategies predict target binding modes and pharmacokinetic properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
